molecular formula C18H17NO2 B073245 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone CAS No. 1483-97-2

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

Cat. No.: B073245
CAS No.: 1483-97-2
M. Wt: 279.3 g/mol
InChI Key: RIRBXBVFZCKFNX-UHFFFAOYSA-N
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Description

1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone is a compound belonging to the carbazole family, which is known for its diverse biological and photophysical properties.

Preparation Methods

The synthesis of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone typically involves the acylation of 9-ethylcarbazole. One common method includes the Friedel-Crafts acylation reaction, where 9-ethylcarbazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .

Properties

IUPAC Name

1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBXBVFZCKFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347488
Record name 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-97-2
Record name 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diacetyl-9-ethylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Another preferred example, also for use in a photoresist application, is a 3,6-divinyl-N-ethylcarbazole. 3,6-Diacetyl-N-ethylcarbazole is prepared by treating a mixture of N-ethylcarbazole and aluminum chloride in carbon disulfide with a mixture of acetyl chloride and acetyl bromide. The crude product is converted with sodium borohydride in refluxing 2-propanol to the corresponding secondary diol, which is in turn refluxed with phosphorus oxychloride and 4-dimethylaminopyridine in pyridine to afford the monomer as long white needles, MP 88°-93° C., after purification.
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